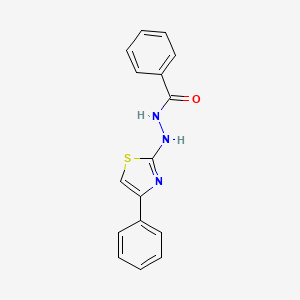

N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide

Description

Properties

IUPAC Name |

N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)18-19-16-17-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAXTWGIWRHQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like chloroform at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can yield amines .

Scientific Research Applications

N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.

Industry: It is used in the development of new materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation . The compound’s thiazole ring is crucial for its binding to these targets, affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-hydrazide derivatives exhibit structural and functional diversity depending on substituents on the thiazole ring, hydrazide chain, and aromatic systems. Below is a comparative analysis of N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiazole-Hydrazide Derivatives

Key Research Findings

Electronic and Steric Effects: The 4-phenyl group on the thiazole ring in this compound enhances π-π interactions with aromatic residues in biological targets, a feature shared with 2-bromo-5-methoxy derivatives .

Bioactivity Trends :

- Antihyperglycemic Activity : Thiazole-hydrazides with electron-withdrawing groups (e.g., bromo, nitro) show enhanced activity in glucose-lowering assays, as seen in 2-bromo-5-methoxy-N'-[4-(aryl)thiazol-2-yl]benzohydrazide derivatives .

- Enzyme Inhibition : Nitrophenyl-substituted hydrazones (e.g., compound 14c in ) demonstrate selective MAO-B inhibition, attributed to nitro group interactions with flavin adenine dinucleotide (FAD) cofactors .

Synthetic Challenges: Thiazole-hydrazides with bulky substituents (e.g., cyclohexyl groups) require optimized reaction conditions to prevent side reactions, as noted in N'-(4-cyclohexylcyclohexyl)benzohydrazide synthesis .

Biological Activity

N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis

This compound can be synthesized through the condensation of 4-phenyl-1,3-thiazole-2-carbaldehyde with benzohydrazide under acidic conditions. This reaction typically yields a solid product that can be purified through recrystallization. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzohydrazide derivatives, including this compound. The compound exhibits significant activity against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating inhibition zones ranging from 12 mm to 18 mm depending on the concentration used (Table 1).

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 15 |

| Candida albicans | 18 |

| Pseudomonas aeruginosa | 11 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's effectiveness was assessed using MTT assays and ELISA kits to measure cytokine levels.

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro tests demonstrated that this compound inhibits the proliferation of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values ranged from 0.15 µM to 0.46 µM across different cell lines, indicating potent antiproliferative effects (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.46 |

| MCF-7 | 0.29 |

| HeLa | 0.15 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications at the phenyl ring or thiazole moiety significantly affect its potency. For instance:

- Electron-withdrawing groups at the para position of the phenyl ring enhance antimicrobial activity.

- Alkyl substitutions on the thiazole ring can improve anticancer efficacy.

- Hydrophobic interactions play a crucial role in binding affinity to target proteins.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models when administered orally.

- Cancer Treatment : Another study focused on its synergistic effects when combined with standard chemotherapeutics like doxorubicin, showing enhanced cytotoxicity against resistant cancer cell lines.

Q & A

Q. What are the optimal synthetic routes for N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide, and what methodological considerations ensure high yield and purity?

The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with carbonyl-containing intermediates under acid catalysis. A common approach involves the Hantzsch thiazole synthesis, where 4-phenyl-1,3-thiazol-2-amine reacts with benzohydrazide derivatives in the presence of acetic acid as a catalyst . Key parameters include:

- Temperature control : Reactions are often refluxed at 80–100°C.

- Solvent selection : Ethanol or methanol is preferred for solubility and ease of purification.

- Catalysts : Acetic acid or p-toluenesulfonic acid improves reaction efficiency. Post-synthesis, recrystallization in methanol or ethanol yields pure products (80–90% yields) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Structural elucidation requires a combination of:

- NMR spectroscopy : H and C NMR confirm hydrazone bond formation and aromatic substitution patterns .

- X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding between the thiazole nitrogen and hydrazide oxygen) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns . For crystallographic refinement, SHELXL is widely used to address challenges like twinning or disorder in the thiazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in activity data (e.g., antimicrobial vs. antitumor efficacy) often arise from:

- Assay variability : Differences in cell lines, bacterial strains, or incubation times. Standardized protocols (e.g., CLSI guidelines) improve reproducibility .

- Structural modifications : Substituents on the benzohydrazide or thiazole moiety significantly alter bioactivity. For example, electron-withdrawing groups (e.g., -NO) enhance antimicrobial activity, while methoxy groups improve anticancer potency .

- Solubility and bioavailability : Lipophilic derivatives may show false negatives in aqueous assays. Use logP calculations to optimize solubility .

Q. What computational strategies predict the biological targets and mechanism of action for this compound?

Advanced methods include:

- Molecular docking : Screens against kinase targets (e.g., EGFR, VEGFR) to identify binding affinities. The fluorobenzo[d]thiazole moiety often interacts with ATP-binding pockets .

- Pharmacophore modeling : Maps essential features (e.g., hydrogen bond acceptors on the thiazole ring) for activity .

- QSAR studies : Correlates substituent electronic properties (Hammett constants) with IC values .

Q. How do researchers address crystallographic refinement challenges for thiazole-containing derivatives?

Thiazole rings often exhibit disorder due to rotational flexibility. Mitigation strategies include:

- High-resolution data collection : Synchrotron sources (λ = 0.7–1.0 Å) improve data quality .

- Twinning analysis : SHELXL’s TWIN command refines twinned datasets (e.g., pseudo-merohedral twinning) .

- Hydrogen bonding networks : Intramolecular interactions stabilize the thiazole-hydrazide conformation, reducing disorder .

Methodological Comparison Table

| Aspect | Basic Approach | Advanced Technique |

|---|---|---|

| Synthesis | Hantzsch reaction with acetic acid catalysis | Microwave-assisted synthesis for reduced time |

| Characterization | NMR and IR spectroscopy | High-resolution mass spectrometry (HRMS) |

| Bioactivity Analysis | Disk diffusion assays | 3D tumor spheroid models for anticancer screening |

| Computational Study | Docking with AutoDock Vina | Molecular dynamics simulations (GROMACS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.